molecular formula C20H19N5O2 B4578784 3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile

3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No. B4578784
M. Wt: 361.4 g/mol
InChI Key: QFBYDFNOLNTEEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile" involves complex chemical reactions, often aiming at the development of anticancer properties through the incorporation of nitrile groups and pyrazole cores into the molecule structures (Rud, Kaplaushenko, & Kucheryavyi, 2016). Such syntheses leverage the reactivity of chloronitrile with phenylmethanols in specific conditions to yield new compounds, highlighting the intricate balance between reactants and conditions to achieve desired molecular frameworks.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details about their conformation and bonding. For instance, the crystal structure of related molecules shows monoclinic systems with specific cell dimensions, confirming the configuration and conformation of the molecules through direct methods and refined analyses (Conturo & Jeffrey, 1982). These studies underscore the significance of molecular geometry in understanding the compound's physical and chemical behavior.

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds reveals diverse reactivity and applications. Domino reactions involving 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles result in the synthesis of functionalized dibenzo[b,d]pyrans, showcasing the versatility of these compounds in chemical synthesis and the potential for generating complex molecular structures (Korotaev, Barkov, & Sosnovskikh, 2013).

Physical Properties Analysis

The physical properties of compounds in this class are influenced by their molecular structure, as evidenced by studies on hydrogen-bonded sheets and chains in isomeric compounds. These properties are crucial for understanding the compound's stability, solubility, and interaction with other molecules, which are essential for their potential applications in various fields (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity and potential biological activity, are of significant interest. Novel syntheses of pyrazol-1-yl derivatives highlight the ease of handling, good yields, and the straightforward workup of these reactions, indicating the practical applicability of these compounds in chemical synthesis and potential pharmaceutical applications (Bade & Vedula, 2015).

Scientific Research Applications

Synthesis and Biological Evaluation

3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile and its derivatives have been studied for their potential in the synthesis of compounds with significant biological activity. A notable example is the synthesis of benzothiazole derivatives, which have shown potent antitumor effects. This suggests that derivatives of 3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile may have applications in cancer treatment research (Yoshida et al., 2005).

Chemical Structure and Properties

The molecular structure and chemical properties of compounds related to 3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile have been a subject of research. Studies on similar compounds have shown interesting hydrogen-bonded structures, which are important in understanding their chemical behavior and potential applications in materials science (Portilla et al., 2007).

Applications in Anticancer Research

Some derivatives of 3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile have been synthesized and assessed for their anticancer properties. This includes studies on pyrimidine, thiourea, acetamide, and isoindoline derivatives, which show the potential of these compounds in the development of new anticancer drugs (Mansour et al., 2021).

Synthesis of Polysubstituted Derivatives

Efficient synthesis methods have been developed for polysubstituted 4H-Pyran derivatives, including those using 3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile. These methods are significant for their applications in developing compounds with potential pharmacological activities (Hadiyal et al., 2020).

properties

IUPAC Name

3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c21-10-5-11-24-15-18(14-22-13-16-6-2-1-3-7-16)20(23-24)17-8-4-9-19(12-17)25(26)27/h1-4,6-9,12,15,22H,5,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBYDFNOLNTEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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